![molecular formula C15H16O2 B11878648 Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]- CAS No. 828254-85-9](/img/structure/B11878648.png)
Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a naphthalen-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((naphthalen-1-yloxy)methyl)tetrahydrofuran typically involves the reaction of naphthalen-1-ol with tetrahydrofuran in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Catalyst: Palladium on carbon (Pd/C) or copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Reaction Time: 6-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3
Major Products Formed
Oxidation: Formation of naphthalen-1-yloxyacetic acid derivatives
Reduction: Formation of naphthalen-1-yloxymethyl alcohol derivatives
Substitution: Formation of various substituted tetrahydrofuran derivatives
Wissenschaftliche Forschungsanwendungen
2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 2-((naphthalen-1-yloxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways
Affecting Gene Expression: Influencing the transcription and translation of specific genes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((Naphthalen-1-yloxy)methyl)oxirane
- 2-((Naphthalen-1-yloxy)methyl)tetrahydropyran
- 2-((Naphthalen-1-yloxy)methyl)furan
Uniqueness
2-((Naphthalen-1-yloxy)methyl)tetrahydrofuran is unique due to its tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
828254-85-9 |
|---|---|
Molekularformel |
C15H16O2 |
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-(naphthalen-1-yloxymethyl)oxolane |
InChI |
InChI=1S/C15H16O2/c1-2-8-14-12(5-1)6-3-9-15(14)17-11-13-7-4-10-16-13/h1-3,5-6,8-9,13H,4,7,10-11H2 |
InChI-Schlüssel |
LVXKXSGSJWTTLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)COC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




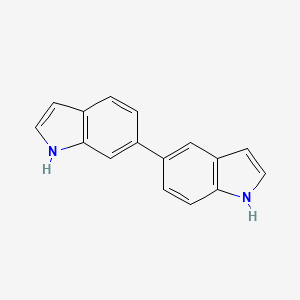


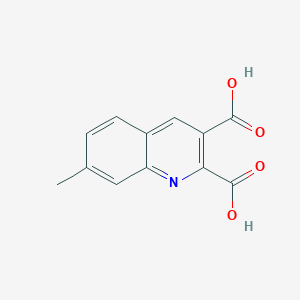

![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)


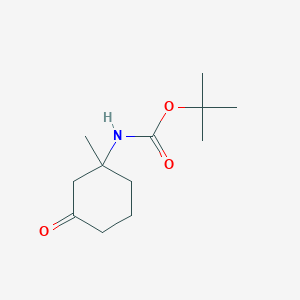
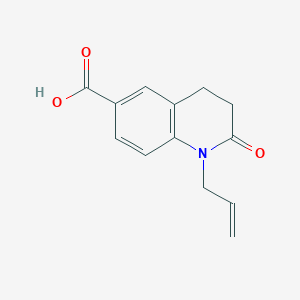
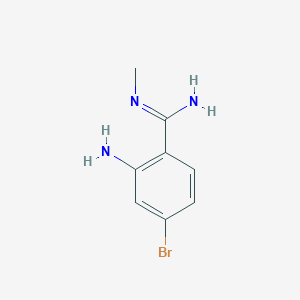
![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)
